

# An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopinocampheol

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Introduction: **(-)-Isopinocampheol** is a bicyclic monoterpene alcohol that serves as a critical chiral building block in modern organic synthesis.[1] Derived from the hydroboration of (-)- $\alpha$ -pinene, a readily available natural product from pine trees, it is highly valued for its role in the preparation of chiral reagents.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and essential safety information for researchers, scientists, and drug development professionals.

### **General Information and Chemical Identifiers**

**(-)-Isopinocampheol** is identified by several names and numbers across chemical databases. Its stereochemistry is crucial to its function in asymmetric synthesis.



Identifier	Value
IUPAC Name	(1R,2R,3R,5S)-2,6,6- Trimethylbicyclo[3.1.1]heptan-3-ol[4][5]
Synonyms	I-Isopinocampheol, (1R,2R,3R,5S)-(-)- Isopinocampheol, 3-Pinanol[4][5][6]
CAS Number	25465-65-0[4][5][7]
EC Number	247-011-9[5]
Molecular Formula	C10H18O[5][7][8]
Molecular Weight	154.25 g/mol [5][7][8]
InChI Key	REPVLJRCJUVQFA-BZNPZCIMSA-N[5]
Canonical SMILES	C[C@H]1INVALID-LINKCC2CC1C2(C)C[5]

## **Physical Properties**

The physical characteristics of **(-)-Isopinocampheol** have been well-documented. It typically presents as a white crystalline solid at room temperature with a distinct pine-like aroma.[3][7]

Property	Value
Appearance	White crystalline solid[3]
Melting Point	51-53 °C[5] (also reported as 52-55 °C[7] and 55-56 °C[3])
Boiling Point	219 °C (lit.)[5][7]; 80-82 °C at 2 mmHg[2]
Specific Optical Rotation	$[\alpha]^{22}/D$ -34°, c = 20 in ethanol[5]
Solubility	Soluble in organic solvents; limited solubility in water (est. 926.3 mg/L at 25 °C)
Flash Point	93.4 °C (200.1 °F) - closed cup[5]
Vapor Pressure	0.029 mmHg at 25 °C (est.)[7][9]



## **Chemical Properties and Reactivity**

**(-)-Isopinocampheol**'s primary value lies in its stereochemistry, which is exploited in asymmetric synthesis. The hydroxyl group is the main site of reactivity.

- Chiral Auxiliary: It is a precursor to several highly effective chiral reducing agents.
- Oxidation: (-)-Isopinocampheol can be oxidized to the corresponding ketone, (-)isopinocamphone, using reagents such as hydrogen peroxide with a vanadium phosphorus
  oxide catalyst.[3]
- Derivatization to Chiral Boranes: Its most significant application is the synthesis of diisopinocampheylborane derivatives. Reacting (-)-Isopinocampheol-derived boranes with prochiral ketones leads to the formation of chiral alcohols with high enantiomeric excess.[10]
   [11] Reagents like Diisopinocampheylchloroborane (Ipc2BCl), known as DIP-Chloride, are commercially available and widely used for this purpose.[11]

## **Experimental Protocols**

The following sections detail established methodologies for the synthesis of (-)-**Isopinocampheol** and its subsequent use in asymmetric reduction.

This procedure is adapted from established methods that yield high-purity material.[2] It involves the hydroboration of (-)- $\alpha$ -pinene followed by an oxidative workup.

Materials and Equipment:

- Three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
- (-)-α-pinene (≥91% ee)
- Borane-methyl sulfide complex (BMS)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution

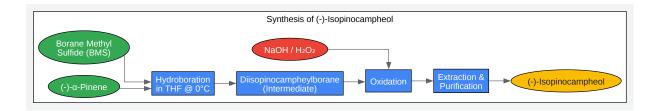


- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution (30%)
- Ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or potassium carbonate
- Rotary evaporator
- Distillation apparatus

#### Methodology:

- Hydroboration: A dry, nitrogen-flushed three-necked flask is charged with (-)-α-pinene and anhydrous THF. The solution is cooled to 0 °C in an ice bath.
- Borane-methyl sulfide (BMS) is added dropwise to the stirred solution, ensuring the internal temperature is maintained at 0-5 °C.[12]
- After the addition is complete, the reaction mixture is stirred at 0 °C for several hours to allow for the formation of diisopinocampheylborane. An equilibration period at this temperature can improve the optical purity of the intermediate.[2]
- Oxidation: The reaction mixture is carefully warmed to room temperature. A solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with cooling.
- The mixture is stirred for several hours at room temperature to ensure complete oxidation.
- Workup and Purification: The reaction mixture is extracted multiple times with ether. The
  combined organic layers are washed with water and brine, then dried over anhydrous
  magnesium sulfate.[2]
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **(-)-Isopinocampheol** is purified by fractional distillation under reduced pressure to yield a crystalline solid.[2]





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Figure 1. Synthesis of **(-)-Isopinocampheol** from **(-)**- $\alpha$ -pinene.

This protocol provides a general workflow for the enantioselective reduction of a prochiral ketone (e.g., acetophenone) using a chiral borane reagent derived from **(-)-Isopinocampheol**, such as Diisopinocampheylchloroborane (DIP-Chloride).[11]

#### Materials and Equipment:

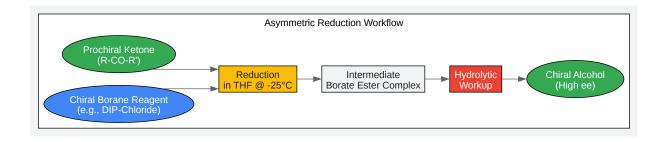
- Diisopinocampheylchloroborane (DIP-Chloride) or in-situ prepared diisopinocampheylborane
- Prochiral ketone (e.g., acetophenone)
- Anhydrous solvent (e.g., THF or ether)
- Diethanolamine or other suitable quenching agent
- Standard glassware for inert atmosphere reactions

#### Methodology:

- Setup: A dry, nitrogen-flushed reaction vessel is charged with the chiral borane reagent dissolved in an anhydrous solvent. The solution is cooled to the appropriate temperature (typically -25 °C to 0 °C).[12]
- Reduction: The prochiral ketone is added dropwise to the stirred solution of the chiral reagent.



- The reaction is monitored by TLC or GC until the starting material is consumed. Reaction times can vary from hours to days depending on the substrate.[12]
- Workup: The reaction is quenched by the addition of a suitable reagent like diethanolamine to break up the borane complex.
- The mixture is diluted with a suitable solvent (e.g., ether) and washed to remove boron byproducts and the quenching agent.
- The organic layer is dried, and the solvent is evaporated.
- Analysis: The resulting chiral alcohol is purified (e.g., by chromatography or distillation). The
  enantiomeric excess (ee) of the product is determined using chiral HPLC or GC. The reagent
  derived from (-)-Isopinocampheol typically yields the (S)-alcohol.[11]



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